molecular formula C17H23ClN2 B1500815 4-(2-Methyl-5-phenyl-pyrrol-1-ylmethyl)-piperidine hydrochloride CAS No. 1185319-66-7

4-(2-Methyl-5-phenyl-pyrrol-1-ylmethyl)-piperidine hydrochloride

Cat. No. B1500815
CAS RN: 1185319-66-7
M. Wt: 290.8 g/mol
InChI Key: ATIIUFXBVJJQTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the cyclization of 2-(2-methyl-5-phenyl-pyrrol-1-yl)phenol (also known as 2-(2-methyl-5-phenylpyrrol-1-yl)phenol) with an appropriate piperidine derivative. The reaction proceeds under specific conditions, leading to the formation of the desired product. Detailed synthetic routes and optimization strategies are documented in the literature .


Molecular Structure Analysis

The molecular structure of 4-(2-Methyl-5-phenyl-pyrrol-1-ylmethyl)-piperidine hydrochloride consists of a piperidine ring fused to a phenylpyrrole moiety. The chlorine atom is attached to the piperidine nitrogen. The compound’s molecular weight is approximately 249.31 g/mol, and it exhibits a logP value of 4. The exact mass is 249.12 g/mol, and the topological polar surface area (PSA) is 25.2 Ų .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including alkylation, acylation, and cyclization. Its reactivity depends on the functional groups present and the reaction conditions. For instance, it can undergo nucleophilic substitution reactions at the piperidine nitrogen or aromatic substitution reactions at the phenyl ring. Detailed investigations into its reactivity and potential transformations are essential for understanding its behavior .

properties

IUPAC Name

4-[(2-methyl-5-phenylpyrrol-1-yl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2.ClH/c1-14-7-8-17(16-5-3-2-4-6-16)19(14)13-15-9-11-18-12-10-15;/h2-8,15,18H,9-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIIUFXBVJJQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC2CCNCC2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671413
Record name 4-[(2-Methyl-5-phenyl-1H-pyrrol-1-yl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185319-66-7
Record name 4-[(2-Methyl-5-phenyl-1H-pyrrol-1-yl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Methyl-5-phenyl-pyrrol-1-ylmethyl)-piperidine hydrochloride
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4-(2-Methyl-5-phenyl-pyrrol-1-ylmethyl)-piperidine hydrochloride
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4-(2-Methyl-5-phenyl-pyrrol-1-ylmethyl)-piperidine hydrochloride
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4-(2-Methyl-5-phenyl-pyrrol-1-ylmethyl)-piperidine hydrochloride
Reactant of Route 5
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Reactant of Route 6
4-(2-Methyl-5-phenyl-pyrrol-1-ylmethyl)-piperidine hydrochloride

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